15,15-Dimethyl-16-oxa-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione
Description
12,12-dimethyl-12,13-dihydro-10H-pyrano[4’,3’:4,5]thieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidine-7(6H)-thione is a complex heterocyclic compound that has garnered interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes pyrano, thieno, triazolo, and pyrimidine moieties, making it a subject of study for its diverse chemical reactivity and potential biological activities.
Properties
CAS No. |
849018-58-2 |
|---|---|
Molecular Formula |
C13H12N6OS2 |
Molecular Weight |
332.4g/mol |
IUPAC Name |
15,15-dimethyl-16-oxa-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione |
InChI |
InChI=1S/C13H12N6OS2/c1-13(2)3-6-7(4-20-13)22-10-8(6)9-14-5-15-19(9)11-16-17-12(21)18(10)11/h5H,3-4H2,1-2H3,(H,17,21) |
InChI Key |
FXOZXSWEIHECKI-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C4=NC=NN4C5=NNC(=S)N35)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C4=NC=NN4C5=NNC(=S)N35)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 12,12-dimethyl-12,13-dihydro-10H-pyrano[4’,3’:4,5]thieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidine-7(6H)-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones . This intermediate can then undergo further cyclization and functionalization to yield the target compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
12,12-dimethyl-12,13-dihydro-10H-pyrano[4’,3’:4,5]thieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidine-7(6H)-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the fused ring system, often using reagents like
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
